2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide is a complex organic compound characterized by the presence of trifluoromethyl, oxo, phenylmethoxypropyl, and sulfanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the trifluoromethyl group:
Introduction of the oxo group: This step involves the oxidation of a precursor compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the phenylmethoxypropyl group: This can be done through a nucleophilic substitution reaction using phenylmethoxypropyl chloride and a base like sodium hydride (NaH).
Formation of the sulfanylidene group: This involves the reaction of a thiol compound with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), phenylmethoxypropyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxo and sulfanylidene groups may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Similar in structure but lacks the phenylmethoxypropyl and sulfanylidene groups.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains additional trifluoroacetyl group, making it more reactive.
2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group, used in gas chromatography.
Uniqueness
2,2,2-Trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide is unique due to its combination of trifluoromethyl, oxo, phenylmethoxypropyl, and sulfanylidene groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H16F3NO3S |
---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C13H16F3NO3S/c1-21(19,17-12(18)13(14,15)16)9-5-8-20-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
JOEMXVDLUZBZED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC(=O)C(F)(F)F)(=O)CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.